

Solubility of Amino-PEG5-amine in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG5-amine

Cat. No.: B1665983

[Get Quote](#)

Technical Guide: Solubility of Amino-PEG5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Amino-PEG5-amine**, a versatile bifunctional linker molecule. Due to its hydrophilic polyethylene glycol (PEG) backbone and terminal amine groups, **Amino-PEG5-amine** sees extensive use in bioconjugation, drug delivery systems, and the development of Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} Understanding its solubility in various solvents is critical for its effective application in these fields.

Core Concepts of Solubility for Amino-PEG5-amine

Amino-PEG5-amine (CAS No: 72236-26-1, Molecular Formula: C₁₂H₂₈N₂O₅, Molecular Weight: 280.36 g/mol) is a short-chain PEG derivative featuring primary amine groups at both ends.^[3] The presence of the repeating ethylene glycol units confers hydrophilicity, making it readily soluble in aqueous solutions.^{[4][5]} The terminal amine groups allow for covalent attachment to other molecules, such as proteins, peptides, or small molecule drugs.^[2]

Generally, PEG derivatives are known for their solubility in a wide range of solvents.^[6] For **Amino-PEG5-amine**, this includes polar protic solvents like water and ethanol, polar aprotic solvents such as DMSO and DMF, and chlorinated solvents like dichloromethane (DCM).^[3]

Quantitative Solubility Data

While specific quantitative solubility data for **Amino-PEG5-amine** is not extensively published, the following table provides an illustrative summary of its expected solubility based on the known properties of similar short-chain PEG compounds and common laboratory observations. These values should be experimentally verified for specific applications.

Solvent	Chemical Formula	Type	Expected Solubility at 25°C (mg/mL)
Water	H ₂ O	Polar Protic	> 100
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	> 100
Dimethylformamide (DMF)	C ₃ H ₇ NO	Polar Aprotic	> 100
Dichloromethane (DCM)	CH ₂ Cl ₂	Chlorinated	> 50
Ethanol	C ₂ H ₅ OH	Polar Protic	> 100
Methanol	CH ₃ OH	Polar Protic	> 100
Chloroform	CHCl ₃	Chlorinated	> 50
Acetonitrile	C ₂ H ₃ N	Polar Aprotic	> 50
Tetrahydrofuran (THF)	C ₄ H ₈ O	Ether	Soluble
Hexanes	C ₆ H ₁₄	Nonpolar	Insoluble
Diethyl Ether	(C ₂ H ₅) ₂ O	Ether	Insoluble

Note: The values presented are estimates and should be confirmed experimentally.

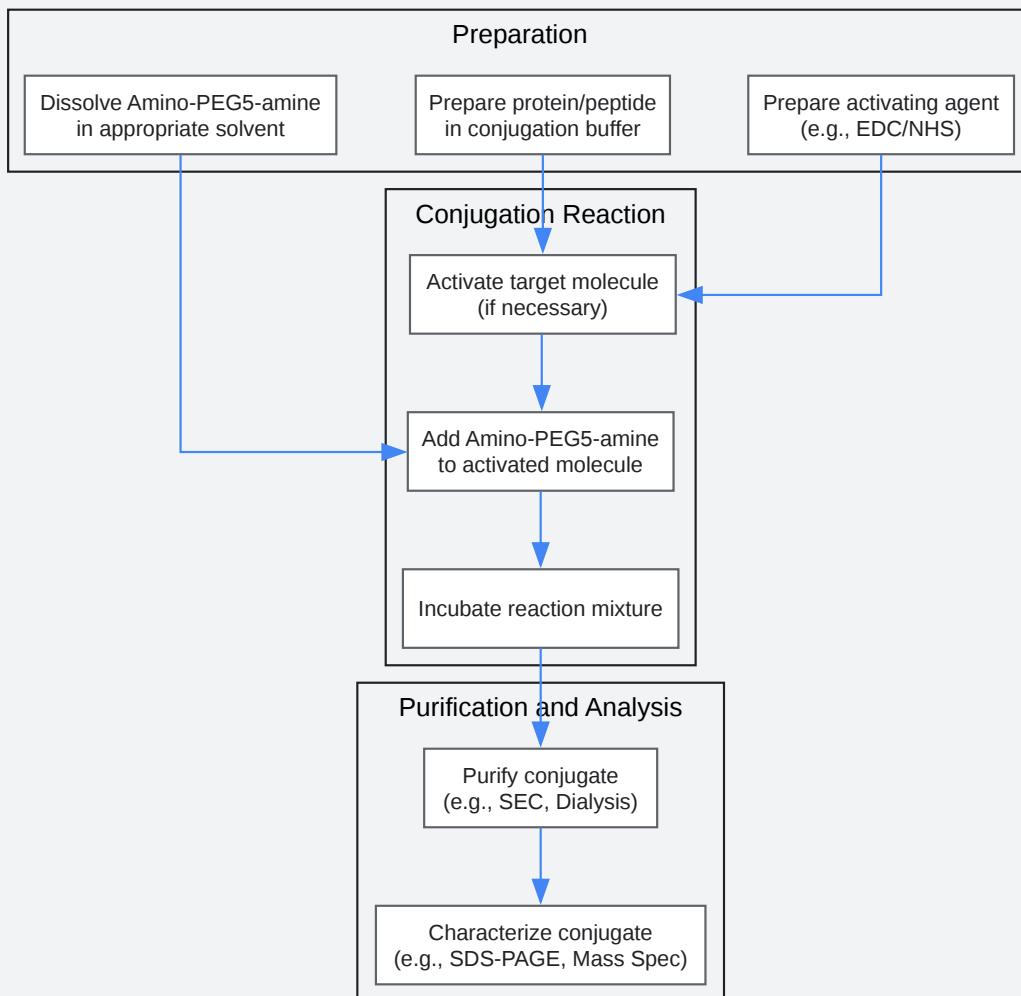
Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.^[1] The following protocol is a generalized procedure that can be adapted for **Amino-PEG5-amine**.

Materials:

- **Amino-PEG5-amine**
- Selected solvents (e.g., water, DMSO, ethanol)
- Analytical balance
- Vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
- Volumetric flasks and pipettes

Procedure:


- Preparation: Add an excess amount of **Amino-PEG5-amine** to a vial containing a known volume of the solvent of interest. The excess solid should be clearly visible.
- Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

- Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
- Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.
- Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of **Amino-PEG5-amine** using a validated HPLC method or another appropriate quantitative technique.
- Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using **Amino-PEG5-amine**, a common application for this molecule.

Bioconjugation Workflow with Amino-PEG5-amine

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a bioconjugation experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Amino-PEG5-amine, CAS 72236-26-1 | AxisPharm [axispharm.com]
- 3. Amino-PEG5-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soft Nanotubes Derivatized with Short PEG Chains for Thermally Controllable Extraction and Separation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Solubility of Amino-PEG5-amine in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1665983#solubility-of-amino-peg5-amine-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com